molecular formula C8H11BrClN B1384028 (3-Bromo-5-methylphenyl)methanamine hydrochloride CAS No. 1646570-05-9

(3-Bromo-5-methylphenyl)methanamine hydrochloride

Cat. No.: B1384028
CAS No.: 1646570-05-9
M. Wt: 236.53 g/mol
InChI Key: GAFNGRKYVICNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10BrClN. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a methanamine group. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of (3-Bromo-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 5-methylphenylmethanamine, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid. This step introduces the bromine atom at the 3-position of the phenyl ring.

    Hydrochloride Formation: The resulting (3-Bromo-5-methylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(3-Bromo-5-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Bromo-5-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methyl group contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(3-Bromo-5-methylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.

Properties

IUPAC Name

(3-bromo-5-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNGRKYVICNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-5-methylphenyl)methanamine hydrochloride
Reactant of Route 2
(3-Bromo-5-methylphenyl)methanamine hydrochloride
Reactant of Route 3
(3-Bromo-5-methylphenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Bromo-5-methylphenyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(3-Bromo-5-methylphenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Bromo-5-methylphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.